N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Description
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S3 and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Studies and Molecular Aggregation
Research on similar thiadiazole compounds has investigated their fluorescence properties in various pH environments, revealing effects potentially associated with conformational changes and molecular aggregation. Such studies offer a pathway to analyze conformational shifts through spectroscopy, important for both solution-based and biological sample analyses (Matwijczuk et al., 2017).
Synthesis and Biological Activities of Hybrid Molecules
The synthesis of hybrid molecules containing thiadiazole and other heterocyclic nuclei has been explored for their antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's potential for contributing to the development of new antimicrobial agents with significant bioactivity (Başoğlu et al., 2013).
Drug-like Derivatives Synthesis
Parallel synthesis techniques have been developed for creating drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the compound's relevance in drug discovery and development processes (Park et al., 2009).
Antiproliferative Activities
The exploration of pyrazole-sulfonamide derivatives, including structures related to thiadiazole, has shown significant in vitro antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer research and treatment strategies (Mert et al., 2014).
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c17-11-5-3-10(4-6-11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSOEZITTQAPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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